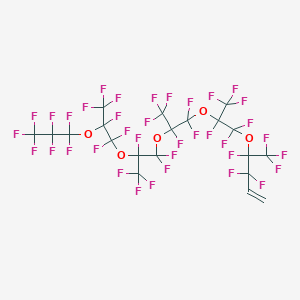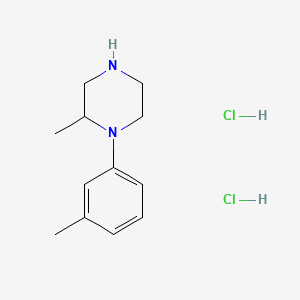
2-Methyl-2-(2-pyridinyl)-propanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-pyridinyl)-propanedioic acid is an organic compound that features a pyridine ring substituted with a methyl group and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-pyridinyl)-propanedioic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a stainless steel column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar continuous flow techniques to ensure efficiency and scalability. The use of green chemistry principles, such as avoiding work-up procedures and reducing waste, is emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(2-pyridinyl)-propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyridine ring and the propanedioic acid moiety, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
2-Methyl-2-(2-pyridinyl)-propanedioic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of fine chemicals and polymers .
Mechanism of Action
The mechanism by which 2-Methyl-2-(2-pyridinyl)-propanedioic acid exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, while the propanedioic acid moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-2-(2-pyridinyl)-propanedioic acid include other pyridine derivatives and propanedioic acid analogs. Examples include 2-methylpyridine and 2,6-dimethylpyridine, which share structural similarities and exhibit comparable chemical properties .
Uniqueness: What sets this compound apart from its analogs is the combination of the pyridine ring with the propanedioic acid moiety.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-methyl-2-pyridin-2-ylpropanedioic acid |
InChI |
InChI=1S/C9H9NO4/c1-9(7(11)12,8(13)14)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12)(H,13,14) |
InChI Key |
XCUIJOATGAHCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)






![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)
![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)


![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)
